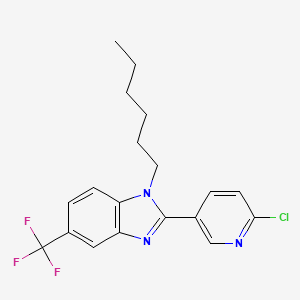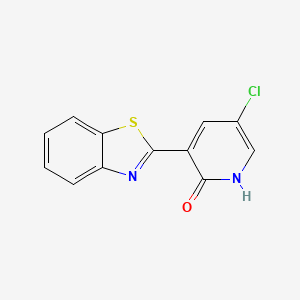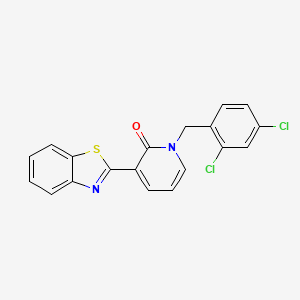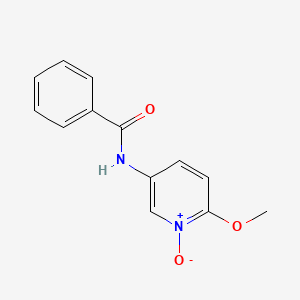![molecular formula C14H16N4O3 B3036750 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol CAS No. 400077-47-6](/img/structure/B3036750.png)
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol
Descripción general
Descripción
The compound is a derivative of phenol and pyrazole. Phenols are aromatic compounds that contain a hydroxyl group (-OH) attached to a benzene ring. Pyrazoles are heterocyclic compounds containing a five-membered ring with three carbon atoms and two adjacent nitrogen atoms .
Molecular Structure Analysis
The compound contains a phenol group, a pyrazole ring, and an ethenyl group linking them. The E-Z system might be used to describe the geometry around the double bond in the ethenyl group .Chemical Reactions Analysis
Phenols are acidic due to the presence of the hydroxyl group, and they can undergo electrophilic aromatic substitution reactions. Pyrazoles can act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
The properties of this compound would likely be influenced by the presence of the phenol and pyrazole groups. For example, it might show some degree of acidity due to the phenol group .Aplicaciones Científicas De Investigación
Applications in Nonlinear Optical Materials
- The compound shows potential in the development of nonlinear optical (NLO) materials. For example, Draguta et al. (2015) synthesized binary adducts with phenolic coformers, including a compound similar in structure to 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol. These materials were found to be stable at high temperatures and transparent across a wide spectrum, indicating potential for NLO applications (Draguta, Fonari, Leonova, & Timofeeva, 2015).
Corrosion Inhibition Properties
- A theoretical study by Wang et al. (2006) on bipyrazolic-type organic compounds, closely related to 4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol, demonstrated potential activity as corrosion inhibitors. Their study employed density functional theory to elucidate the inhibition efficiencies and reactive sites of these compounds (Wang, Wang, Wang, Wang, & Liu, 2006).
Tautomerism Studies in NH-pyrazoles
- The compound's structural analogs have been studied for their tautomerism. Cornago et al. (2009) investigated the structures of four NH-pyrazoles, providing insight into the tautomerism in both solution and solid states, which is relevant for understanding the chemical behavior of similar compounds (Cornago, Cabildo, Claramunt, Bouissane, Pinilla, Torres, & Elguero, 2009).
Synthesis and Properties of Nitropyrazoles
- Bozhenkov et al. (2006) studied the synthesis and properties of 5-chloro-4-nitropyrazoles, a group to which the compound belongs. Their research contributes to understanding the chemical properties and potential applications of these nitropyrazoles (Bozhenkov, Savosik, Larina, Mirskova, & Levkovskaya, 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-8-11(19)4-5-13(9)15-7-6-12-10(2)16-17(3)14(12)18(20)21/h4-8,15,19H,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMLPWVJEXVFGG-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(N(N=C2C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(N(N=C2C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[(E)-2-(1,3-dimethyl-5-nitropyrazol-4-yl)ethenyl]amino]-3-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)





![2-[(dimethylamino)methylene]-N~1~,N~3~-di(2-pyridinyl)malonamide](/img/structure/B3036676.png)


![5-[bis(ethylsulfanyl)methyl]-N-phenyl-1H-pyrazole-1-carboxamide](/img/structure/B3036685.png)
![{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide](/img/structure/B3036686.png)
![Benzyl 7-methoxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl sulfone](/img/structure/B3036688.png)
![2-(Benzylsulfonyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3036689.png)